REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[c:4]1[cH:5][c:6]([F:13])[c:7]([C:8](=[O:9])[OH:10])[cH:11][cH:12]1.[CH3:20][N:21]([CH3:22])[CH:23]=[O:24].[CH3:25][CH2:26][N:27]([CH2:28][CH3:29])[CH2:30][CH3:31].[CH3:35][OH:36].[Cl:14][C:15]([C:16]([Cl:17])=[O:18])=[O:19].[Cl:32][CH2:33][Cl:34]>>[C:1]([CH3:2])(=[O:3])[c:4]1[cH:5][c:6]([F:13])[c:7]([C:8](=[O:9])[O:10][CH3:15])[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc(C(=O)O)c(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(C(C)=O)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |